N-{3-Butyl-2,4-dioxo-1H,2H,3H,4H-benzo[G]pteridin-8-YL}propanamide
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Overview
Description
N-{3-Butyl-2,4-dioxo-1H,2H,3H,4H-benzo[G]pteridin-8-YL}propanamide is a complex organic compound with a unique structure that includes a benzo[g]pteridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-Butyl-2,4-dioxo-1H,2H,3H,4H-benzo[G]pteridin-8-YL}propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzo[g]pteridine core, followed by the introduction of the butyl and propanamide groups. Common reagents used in these reactions include strong acids and bases, as well as various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-Butyl-2,4-dioxo-1H,2H,3H,4H-benzo[G]pteridin-8-YL}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{3-Butyl-2,4-dioxo-1H,2H,3H,4H-benzo[G]pteridin-8-YL}propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-{3-Butyl-2,4-dioxo-1H,2H,3H,4H-benzo[G]pteridin-8-YL}propanamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine:
Uniqueness
N-{3-Butyl-2,4-dioxo-1H,2H,3H,4H-benzo[G]pteridin-8-YL}propanamide stands out due to its unique benzo[g]pteridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H19N5O3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(3-butyl-2,4-dioxo-1H-benzo[g]pteridin-8-yl)propanamide |
InChI |
InChI=1S/C17H19N5O3/c1-3-5-8-22-16(24)14-15(21-17(22)25)20-12-9-10(18-13(23)4-2)6-7-11(12)19-14/h6-7,9H,3-5,8H2,1-2H3,(H,18,23)(H,20,21,25) |
InChI Key |
MECCTJGIPPTNHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=NC3=C(C=C(C=C3)NC(=O)CC)N=C2NC1=O |
Origin of Product |
United States |
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